- Processes for conversion of biologically derived mevalonic acid, United States, , ,
n-Butane Properties
Names and Identifiers
-
- Butane
- ALKANE C4
- BUTANES
- N-BUTANE
- Q GAS
- QUENCH GAS
- A-17
- Bu-Gas
- butane(liquefiedgas)
- butane(non-specificname)
- Butanen
- Butani
- butylhydride
- Freon 600
- hydrocarbonpropellanta-17
- liquifiedpetroleumgas
- Methylethylmethane
- pyrofax
- r600
- BUTANE CYL. WITH 3.80 L (NET ~2.2 KG)
- HC 600
- HC 600 (hydrocarbon)
- LPG
- Liquefied petroleum gas
- Batane
- n-C4H10
- CHEBI:37808
- 106-97-8
- Butanen [Dutch]
- Butane 2000 microg/mL in Methanol
- Butani [Italian]
- 68476-42-6
- INS NO.943
- B0677
- BUTANE [FCC]
- Butane, fuel for Micro Torch, contains no CFC gases
- BUTANE [MART.]
- Diethyl
- INS-943
- Q134192
- InChI=1/C4H10/c1-3-4-2/h3-4H2,1-2H
- DTXSID00179629
- E943a
- BUTANE [HSDB]
- BUTANE (II)
- n-Butan
- HSDB 944
- BUTANE (1-D1)
- n-Butane
- UNII-6LV4FOR43R
- BUTANE
- CCRIS 2279
- E-943a
- UN1011
- E-943
- H-C4H9
- DTXSID50178046
- UN 1011
- C21390
- Butane, 99%
- 68514-31-8
- butan
- NS00008355
- BUTANE (MART.)
- 1,2-dimethyethane
- DTXCID404665
- E 943a
- AKOS032949915
- R-600
- BUTANE (D10)
- R 600
- BUTANE [MI]
- BUTANE [WHO-DD]
- EC 203-448-7
- Hydrocarbon propellant A-17
- 1,2-dimethylethane
- BCP32076
- normal-Butane
- 1,2-dimethyl-ethane
- BUTANE [II]
- Butane, pure
- butane phase II
- Butane [NF]
- n-Butane;Methylethylmethane
- CHEMBL134702
- AKOS015917446
- EINECS 203-448-7
- DTXSID7024665
- Butane (NF)
- Butyl hydride
- D03186
- 06005800-A997-4214-BF1C-5063E9E46167
- A 21 (lowing agent)
- BUTANE (2-D1)
- 6LV4FOR43R
- butanen
- +Expand
-
- MFCD00009424
- IJDNQMDRQITEOD-UHFFFAOYSA-N
- 1S/C4H10/c1-3-4-2/h3-4H2,1-2H3
- CCCC
Computed Properties
- 58.07830
- 0
- 0
- 1
- 58.078
- 4
- 2
- 0
- 0
- 0
- 0
- 0
- 1
- 2.9
- nothing
- 0
- 0A^2
Experimental Properties
- 1.80640
- 0.00000
- 1515
- 1.46218 (589.3 nm 20 ºC)
- 272.65 ºC
- 220-221 ºC
- -70.9±6.6 ºC,
- Very slightly soluble (0.1 g/l) (25 º C),
- 无色压缩或液化气体,有轻微的不愉快气味,纯品无味。[1]
- Stable. Extremely flammable. Readily forms explosive mixtures with air. Note low flash point. Incompatible with strong oxidizing agents, strong acids, strong alkalies.
- 易溶于水,溶于乙醇、乙醚、氯仿。[15]
- 0.87721 g/cm3 (20 ºC)
- 10.63 eV
n-Butane Security Information
- EJ4200000
- -
- 2.1
- S; S9; S16
- R12
- 2.1
- F+
- UN 2037 2.1
- Extremely Flammable
- The warehouse is ventilated, low-temperature and dry, loaded and unloaded with light weight, and stored separately from oxygen \ air and other combustion supporting gas cylinders
- R12
- 2.1
- 4.5-31
n-Butane Customs Data
- 3606100000
-
China Customs Code:
2901100000Overview:
2901100000 Saturated acyclic hydrocarbon.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The volume of packaging container used as gaseous fuel shall be reported, Bulk cargo shall be reported
Summary:
2901100000 saturated acyclic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
n-Butane Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Catalysts: Davicat SiAl 3113 Solvents: Water ; 36 bar, 300 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: Vanadium ; 100 - 550 °C
Reference
- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: Zinc ; 6 h, 1 bar, 420 °C
Reference
- Renewable p-Xylene Production by Catalytic Conversion of Crude Bioglycerol (GTA-pX Process)Industrial & Engineering Chemistry Research, 2023, 62(4), 1788-1796,
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: Iron , Calcium ; 15 min, 500 °C
Reference
Preparation of sodium silicate/red mud-based ZSM-5 with glucose as a second template for catalytic cracking of waste plastics into useful chemicals
RSC Advances,
2022,
12(34),
22161-22174
,
n-Butane Raw materials
n-Butane Preparation Products
- 1-Methyl-2-propylbenzene (1074-17-5)
- 1-tert-Butyl-2-methylbenzene (1074-92-6)
- Hexylbenzene (1077-16-3)
- Undecane (1120-21-4)
- Dodecane (112-40-3)
- 1,1-Dimethyl-2-propen-1-ol (115-18-4)
- 1,3-DIETHYLBENZENE (141-93-5)
- 2-Heptene, (2E)- (14686-13-6)
- 1-methyl-4-pentylbenzene (1595-09-1)
- 2-Butyltoluene (1595-11-5)
- (16327-38-1)
- Benzene, 1,2-dipropyl- (17171-71-0)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- Cyclopentene,4,4-dimethyl- (19037-72-0)
- Ethylidenecyclopentane (2146-37-4)
- 4-methyl-5,6-dihydro-2H-pyran-2-one (2381-87-5)
- 1H-Indene, 1-methylene- (2471-84-3)
- 7H-Benzocycloheptene (264-09-5)
- Cyclohexene,1,4-dimethyl- (2808-79-9)
- 2-Ethyl-m-xylene (2870-04-4)
- Dodecane,2,6,11-trimethyl- (31295-56-4)
- 3-methyl-3-hexene (c,t) (3404-65-7)
- Me ester-(E)-5-Hydroxy-3-methyl-2-pentenoic acid (35066-36-5)
- 2-Propanol,1-(1-methylethoxy)- (3944-36-3)
- Pentane, methyl- (43133-95-5)
- 5-Isopropyl-m-xylene (~85%) (4706-90-5)
- Cyclopentene,1,2,3-trimethyl- (473-91-6)
- 1,2,3,4-Tetramethylbenzene (488-23-3)
- Indane (496-11-7)
- Benzene, 1-methyl-3-(1-methyl-2-propenyl)- (52161-57-6)
- o-Cymene (527-84-4)
- Hexadecane (544-76-3)
- 3-Methyl-2-butanone (563-80-4)
- 1,7-Dimethylnaphthalene (575-37-1)
- (±)-1,2-Propanediol (57-55-6)
- cis-2-Butene (590-18-1)
- Butanoic acid,2-hydroxy- (600-15-7)
- 2-Pentene, 3-methyl-,(2E)- (616-12-6)
- 3-Ethyltoluene (620-14-4)
- 4-Ethyltoluene (622-96-8)
- 2-BUTENE (624-64-6)
- Tridecane (629-50-5)
- n-Tetradecane (629-59-4)
- n-Pentadecane (629-62-9)
- Trimethylacetaldehyde (630-19-3)
- 2-Pentene,4,4-dimethyl-, (2E)- (690-08-4)
- cis-4-Methyl-2-pentene (691-38-3)
- 1,2,3,4,5-pentamethylbenzene (700-12-9)
- 3-Methyl-3-buten-1-ol (763-32-6)
- NSC245044 (769-57-3)
- 4-Methylindan (824-22-6)
- Benzene, 1-buten-1-yl- (824-90-8)
- Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- (930-18-7)
- Cyclooctene (931-88-4)
- 1-Ethyl-2,3-dimethylbenzene (933-98-2)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
- 2-Methylbutyraldehyde (96-17-3)
- 1,3-Diisopropylbenzene (99-62-7)
n-Butane Related Literature
-
Dupeng Liu,Zhuanzhuan Xie,William Kirk Snavely,Raghunath Chaudhari,Bala Subramaniam React. Chem. Eng. 2018 3 344
-
Cam-Anh Thieu,Sungeun Yang,Ho-Il Ji,Hyoungchul Kim,Kyung Joong Yoon,Jong-Ho Lee,Ji-Won Son J. Mater. Chem. A 2022 10 2460
-
Ahmed Awadallah-F,Febrian Hillman,Shaheen A. Al-Muhtaseb,Hae-Kwon Jeong Dalton Trans. 2019 48 4685
-
P. Rana,M. Narjinary,A. Sen,M. Pal Sens. Diagn. 2023 2 909
-
Cam-Anh Thieu,Sungeun Yang,Ho-Il Ji,Hyoungchul Kim,Kyung Joong Yoon,Jong-Ho Lee,Ji-Won Son J. Mater. Chem. A 2022 10 2460
-
Debashis Sahu,Kalyanashis Jana,Bishwajit Ganguly New J. Chem. 2017 41 12044
-
Donald G. Fleming,Donald J. Arseneau,Stephen P. Cottrell,Jamie N. T. Peck Phys. Chem. Chem. Phys. 2020 22 6326
-
Venkata D. B. C. Dasireddy,Nata?a Zabukovec Logar,Janez Kova?,Bla? Likozar Catal. Sci. Technol. 2022 12 2990
-
Donald G. Fleming,Donald J. Arseneau,Stephen P. Cottrell,Jamie N. T. Peck Phys. Chem. Chem. Phys. 2020 22 6326
-
Xu Liu,Kaimeng Pan,Lihong Wang,Chengjun Dong,Xuechun Xiao,Yude Wang RSC Adv. 2015 5 96539